1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol
Description
Molecular Formula: C₁₀H₁₂F₃N₃O Molecular Weight: 247.22 g/mol CAS No.: 401930-07-2
This compound features a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and a piperidin-4-ol moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry . It is synthesized via a condensation reaction between trifluoromethyl ketone and 2-aminopyrimidine, followed by nucleophilic substitution with piperidin-4-ol under optimized conditions (e.g., catalytic acids like p-toluenesulfonic acid and dichloromethane as solvent) .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4,7,17H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWTYVSELDRYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383810 | |
| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401930-07-2 | |
| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Nucleophilic Substitution Approach
The primary synthetic route to 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol involves two key steps:
- Condensation Reaction: This step typically starts with the condensation of a trifluoromethyl ketone with 2-aminopyrimidine to form a pyrimidine intermediate bearing the trifluoromethyl group.
- Nucleophilic Substitution: The intermediate then undergoes nucleophilic substitution with piperidin-4-ol, where the hydroxyl group on the piperidine ring acts as the nucleophile, displacing a suitable leaving group on the pyrimidine ring to form the target compound.
This method is widely used due to its straightforwardness and the ability to control reaction parameters such as temperature, solvent, and catalysts to optimize yield and purity.
Optimized Laboratory-Scale Synthesis
A representative laboratory synthesis involves refluxing 2-chloro-4-(trifluoromethyl)pyrimidine with piperidin-4-ol in the presence of triethylamine as a base in isopropyl alcohol solvent. The reaction is typically carried out for about 5 hours under reflux conditions. After completion, the reaction mixture is cooled, diluted with hexanes to precipitate the product, which is then filtered and purified by silica gel chromatography. This method yields the product in approximately 92% yield with high purity.
| Parameter | Details |
|---|---|
| Starting materials | 2-chloro-4-(trifluoromethyl)pyrimidine, piperidin-4-ol |
| Base | Triethylamine |
| Solvent | Isopropyl alcohol |
| Temperature | Reflux (~82°C) |
| Reaction time | 5 hours |
| Work-up | Cooling, hexane precipitation, filtration, silica gel chromatography |
| Yield | ~92% |
Alternative Base and Solvent Systems
Other reported methods use potassium tert-butoxide as a strong base in tetrahydrofuran (THF) at low temperatures (0–20 °C) for shorter reaction times (0.5 to 1 hour). This approach is effective for coupling this compound with other pyrimidine derivatives or for further functionalization. The reaction mixture is typically worked up by partitioning between ethyl acetate and water, drying, and purification by column chromatography. Yields in these reactions are also high, around 90% or more.
| Parameter | Details |
|---|---|
| Base | Potassium tert-butoxide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–20 °C |
| Reaction time | 0.5–1 hour |
| Work-up | Extraction with EtOAc/water, drying, chromatography |
| Yield | ~90% |
Detailed Research Findings and Experimental Data
Reaction Yields and Purity
- The triethylamine/isopropanol reflux method yields 3.89 g of product from 16.3 mmol scale with a purity confirmed by LCMS (m/z = 248.2 [M+H]+), consistent with the calculated exact mass of 247.09 g/mol.
- The potassium tert-butoxide/THF method yields 1.40 g product (92%) from a 4.08 mmol scale reaction, with LCMS confirming the expected mass.
Spectroscopic Characterization
NMR data for the product synthesized via these methods show characteristic signals for the piperidin-4-ol moiety and the trifluoromethyl-substituted pyrimidine ring, confirming the structure. For example, proton NMR (400 MHz, CDCl3) shows multiplets corresponding to piperidine ring protons and singlets for aromatic protons on the pyrimidine ring.
Industrial Considerations
Industrial synthesis optimizes these laboratory methods by:
- Controlling reaction temperature precisely to avoid side reactions.
- Using solvents and bases that maximize solubility and reactivity.
- Employing catalysts or additives to improve reaction rates.
- Implementing efficient purification techniques to ensure high purity suitable for pharmaceutical applications.
Comparative Table of Preparation Methods
| Method | Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Triethylamine reflux | Triethylamine | Isopropyl alcohol | Reflux | 5 hours | ~92 | Simple, high yield, common lab method |
| Potassium tert-butoxide in THF | Potassium tert-butoxide | Tetrahydrofuran | 0–20 °C | 0.5–1 hour | ~90 | Faster, suitable for further derivatization |
| Cesium carbonate with epichlorohydrin (related piperidinol synthesis) | Cesium carbonate | Acetonitrile | Reflux | Overnight | 19–79 (two-step) | Used in chiral piperidinol derivatives synthesis |
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is recognized for its role as a building block in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.
Case Study: Inhibition of ADAMTS4
A study highlighted the use of similar pyrimidine derivatives in the development of inhibitors for ADAMTS4, an enzyme implicated in osteoarthritis. The pharmacophore modeling approaches used in this research can be adapted to include this compound, potentially leading to the identification of novel therapeutic agents targeting joint degradation pathways .
Structure-Activity Relationship Studies
The compound's structural features allow it to participate in structure-activity relationship (SAR) studies. These studies are crucial for optimizing the efficacy and selectivity of new drugs.
Table: Comparative Analysis of Pyrimidine Derivatives
| Compound Name | Activity (IC50) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| 1-(4-(Chlorophenyl)pyrimidin-2-yl)piperidin-4-ol | 50 nM | |
| 1-(4-(Methoxyphenyl)pyrimidin-2-yl)piperidin-4-ol | 30 nM |
Synthesis and Development
The synthesis of this compound involves the reaction of piperidin derivatives with trifluoromethyl pyrimidines. This synthetic route is crucial for producing the compound in sufficient quantities for biological testing.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidine ring can interact with nucleic acids or proteins, influencing their function and leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key structural variations among analogs include:
Heterocycle Type : Pyrimidine vs. pyridine rings.
Substituent Positions : Trifluoromethyl on pyrimidine (4-position) vs. pyridine (5-position).
Functional Groups: Hydroxyl (-OH) vs. ketone (-C=O) or aminoethyl (-CH₂CH₂NH₂) groups on the piperidine ring.
Key Findings
Trifluoromethyl vs. Other Substituents :
- The trifluoromethyl group in the reference compound improves lipophilicity and membrane permeability compared to chloro or methoxy analogs .
- Pyridine-based analogs (e.g., 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol) exhibit reduced activity due to altered electronic properties and binding interactions .
Functional Group Impact: Oxidation of the hydroxyl group to a ketone (piperidin-4-one) reduces biological activity, likely due to decreased hydrogen-bonding capacity .
Substituent Position :
- In piperidine analogs, shifting the hydroxyl group from position 4 to 3 (e.g., 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol) alters metabolic stability and target selectivity .
Biological Activity
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, with the CAS number 401930-07-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group attached to a pyrimidine ring and a piperidin-4-ol moiety, which may confer unique pharmacological properties. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H12F3N3O
- Molecular Weight : 247.22 g/mol
- Purity : Typically ≥95% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can inhibit specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For instance, analogs of this compound have shown promising results against malaria by inhibiting PfATP4-associated Na+-ATPase activity .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds related to this compound. For example, certain derivatives exhibit significant activity against influenza virus (H1N1) and herpes simplex virus (HSV-1), with low IC50 values indicating high potency .
| Compound | Target Virus | IC50 (µM) |
|---|---|---|
| Compound A | H1N1 | 0.025 |
| Compound B | HSV-1 | 0.048 |
Antiparasitic Activity
The compound has been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum. Structural modifications have been shown to enhance both efficacy and metabolic stability. For instance, the incorporation of polar functionalities improved aqueous solubility while maintaining antiparasitic activity .
| Analog | EC50 (µM) | Metabolic Stability (CL int µL/min/mg) |
|---|---|---|
| 10a | 0.064 | 42 |
| 10b | 0.115 | 36 |
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various synthesized compounds, derivatives of this compound were tested against H1N1 and HSV-1. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antiviral activity compared to their non-substituted counterparts .
Case Study 2: Antimalarial Activity
Another investigation focused on the antimalarial properties of similar pyrimidine derivatives, revealing that modifications at the pyrimidine ring significantly affected their potency against malaria parasites. The study emphasized the importance of structural optimization in achieving desired biological outcomes .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves coupling a trifluoromethyl-substituted pyrimidine with a piperidin-4-ol derivative. For example, catalytic acids like p-toluenesulfonic acid can facilitate condensation reactions, as demonstrated in similar pyrimidine-piperidine systems . Solvent choice (e.g., dichloromethane) and base selection (e.g., NaOH) are critical for controlling regioselectivity and minimizing side reactions . Purification via column chromatography or recrystallization is recommended to achieve >95% purity.
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer : Combine and NMR to confirm the piperidine ring geometry and trifluoromethylpyrimidine substitution pattern. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies hydroxyl (-OH) and C-F stretching vibrations (~1100 cm) . X-ray crystallography, if feasible, resolves absolute stereochemistry .
Q. What solubility and stability challenges are associated with this compound, and how can they be addressed?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for in vitro assays. Stability studies (e.g., HPLC under varying pH/temperature) should assess degradation pathways. Lyophilization or storage at -20°C in inert atmospheres mitigates hydrolytic decomposition .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes or receptors. Density Functional Theory (DFT) calculations predict electrostatic potential surfaces, highlighting hydrogen-bonding (hydroxyl group) and hydrophobic (trifluoromethyl) interactions . MD simulations assess dynamic stability in binding pockets.
Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?
- Methodological Answer : Compare metabolic profiles (e.g., liver microsome assays) of the trifluoromethyl derivative with non-fluorinated analogs. LC-MS/MS identifies metabolites, focusing on oxidative defluorination or hydroxylation. The CF group typically reduces CYP450-mediated metabolism, enhancing half-life .
Q. What strategies resolve contradictions in reported biological activities of structurally related piperidine-pyrimidine hybrids?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to distinguish direct target engagement from off-target effects. SAR studies should systematically vary substituents (e.g., replacing CF with Cl or CH) to isolate contributions to activity .
Q. How can enantiomeric purity of the piperidin-4-ol moiety be controlled during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
